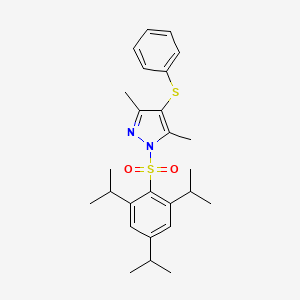

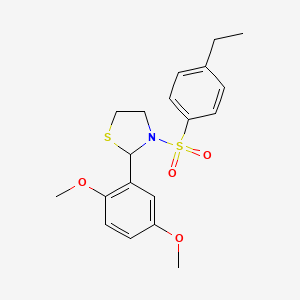

![molecular formula C18H24N2O4S2 B2722149 N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251675-69-0](/img/structure/B2722149.png)

N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide, also known as BEMT, is a synthetic compound that has been extensively studied for its potential use in scientific research applications. BEMT belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse pharmacological activities.

Scientific Research Applications

Synthesis and Derivative Formation

Compounds similar to N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide have been utilized in synthetic chemistry for the creation of various derivatives. For instance, the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds through homologation processes involving alkyl halides, showcases the utility of related compounds in forming structurally diverse derivatives with potential applications in material science and pharmaceuticals (Beney, Mariotte, & Boumendjel, 1998).

Antimicrobial Activity

Derivatives of thiophene, a core structure in the compound of interest, have been explored for their antimicrobial properties. Research into the synthesis of thiazoles and their fused derivatives demonstrates the potential of thiophene derivatives to serve as frameworks for developing antimicrobial agents, highlighting a significant area of application in combating bacterial and fungal pathogens (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Coordination Chemistry and Catalysis

Studies on the coordination chemistry of thiophene derivatives, particularly in forming cationic palladium complexes, reveal their potential in catalysis and materials science. These complexes have applications in polymerization processes, indicating the role that structurally related compounds could play in industrial chemistry and nanotechnology (Siedle, Lassahn, Lozan, Janiak, & Kersting, 2007).

Environmental Applications

The development of solid-contact ion-selective electrodes using thioamide derivatives of p-tert-butylcalix[4]arene demonstrates the environmental applications of thiophene-related compounds. These electrodes, useful in detecting lead(II) in environmental samples, showcase the potential of such chemicals in environmental monitoring and remediation efforts (Guzinski, Lisak, Sokalski, Bobacka, Ivaska, Bochenska, & Lewenstam, 2013).

Corrosion Inhibition

Research into the inhibition of corrosion on low carbon steel by certain organic compounds, including derivatives of thiophene, underscores the importance of these compounds in materials science, particularly in enhancing the longevity and durability of metal structures in corrosive environments (Khalifa & Abdallah, 2011).

properties

IUPAC Name |

N-butyl-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S2/c1-4-6-12-19-18(21)17-16(11-13-25-17)26(22,23)20(3)14-7-9-15(10-8-14)24-5-2/h7-11,13H,4-6,12H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOVARZBMUYWTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

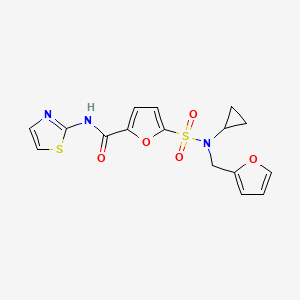

![N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2722066.png)

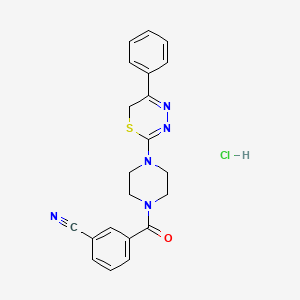

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2722075.png)

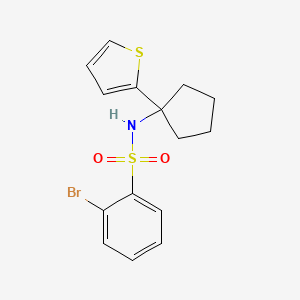

![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2722078.png)

![1-isopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2722088.png)